

physicochemical properties of 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methoxyaniline

Cat. No.: B1194202

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3-Chloro-4-methoxyaniline**

Introduction

3-Chloro-4-methoxyaniline, also known as 3-chloro-p-anisidine, is an aromatic organic compound with the chemical formula C_7H_8ClNO .^[1] It is classified as a substituted aniline and an aromatic ether.^{[1][2]} This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.^[3] Notably, it is also recognized as a metabolite of the herbicide chlorpropham, which has implications for environmental and toxicological studies.^{[4][5]} This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Chloro-4-methoxyaniline**, detailed experimental protocols for their determination, and an exploration of its metabolic context and reactivity. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **3-Chloro-4-methoxyaniline** are summarized below. These properties are essential for its handling, characterization, and application in various chemical processes.

Table 1: General and Physical Properties of **3-Chloro-4-methoxyaniline**

| Property | Value |
|-------------------|---|
| CAS Number | 5345-54-0 [4] |
| Molecular Formula | C ₇ H ₈ CINO [4] |
| Molecular Weight | 157.60 g/mol [4] |
| Appearance | Off-white, yellowish to green or brown flakes; Pale yellow crystal [2] [3] |
| Melting Point | 50-55 °C [4] |
| Boiling Point | ~200 °C (estimate) [3] |
| Density | ~1.1760 g/cm ³ (estimate) [2] |
| Vapor Pressure | 0.00659 mmHg at 25 °C [3] |
| Flash Point | >110 °C (>230 °F) [3] |
| Refractive Index | ~1.5430 (estimate) [3] |

Table 2: Chemical and Spectroscopic Identifiers

| Property | Value / Identifier |
|--------------|---|
| IUPAC Name | 3-chloro-4-methoxyaniline [1] |
| SMILES | COc1ccc(N)cc1Cl [4] |
| InChI | InChI=1S/C7H8CINO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 [4] |
| pKa | 4.14 ± 0.10 (Predicted) [3] |
| LogP | 2.9 (Predicted) |
| BRN | 879162 [3] |
| RTECS Number | BZ6260000 [3] |

Experimental Protocols

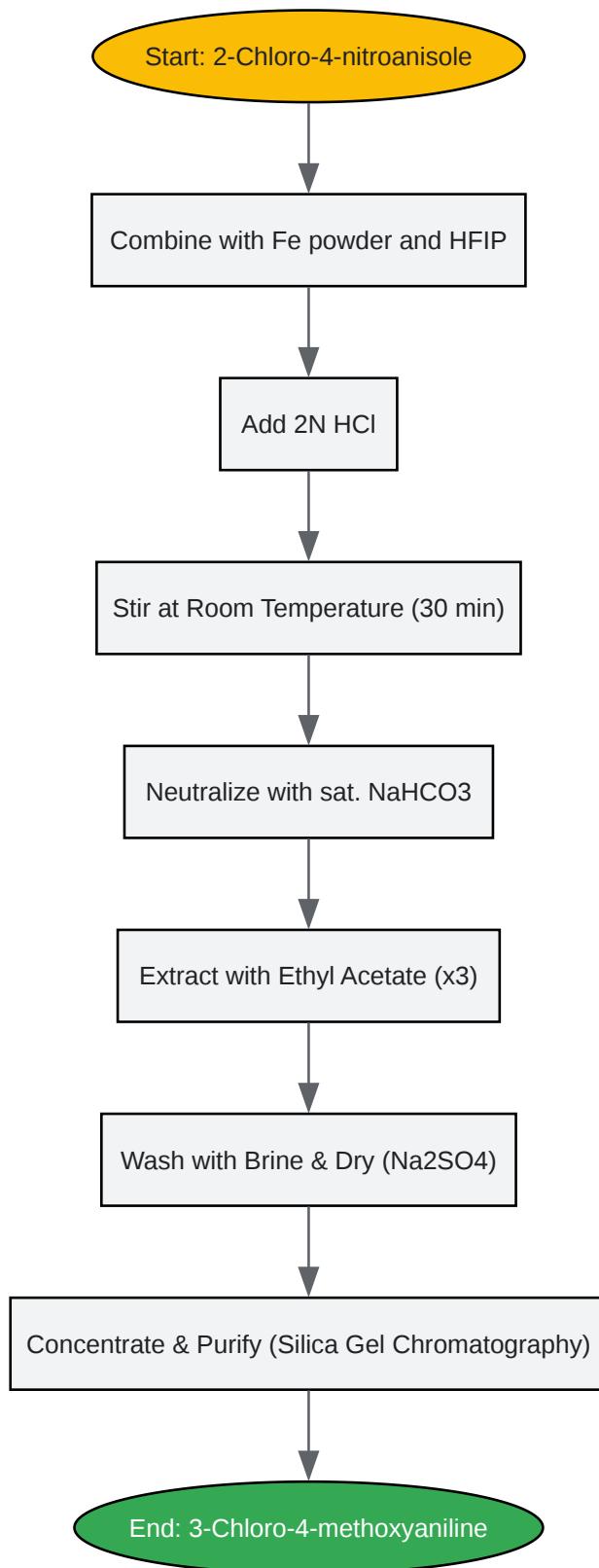
This section provides detailed methodologies for the synthesis of **3-Chloro-4-methoxyaniline** and the experimental determination of its key physicochemical properties.

Synthesis of 3-Chloro-4-methoxyaniline via Nitro Reduction

A common method for synthesizing substituted anilines is the reduction of the corresponding nitro compound. The following protocol is a representative procedure for the synthesis of **3-Chloro-4-methoxyaniline** from 2-chloro-4-nitroanisole.

Protocol:

- Reaction Setup: In a reaction tube or flask, combine the nitro precursor (2-chloro-4-nitroanisole, 1 equivalent), iron powder (5 equivalents), and hexafluoroisopropanol (HFIP, 10 equivalents).[6]
- Acidification: Slowly add a 2N aqueous solution of hydrochloric acid (HCl) to the reaction mixture while stirring.[6]
- Reaction: Vigorously stir the mixture at room temperature for approximately 30 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Neutralization: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
- Extraction: Extract the product from the aqueous mixture three times with ethyl acetate (EtOAc).[6]
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[6]
- Purification: Filter the drying agent and concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final **3-Chloro-4-methoxyaniline** product.[6]

[Click to download full resolution via product page](#)

Synthesis workflow for **3-Chloro-4-methoxyaniline**.

Spectroscopic Analysis

Accurate structural elucidation and confirmation are achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

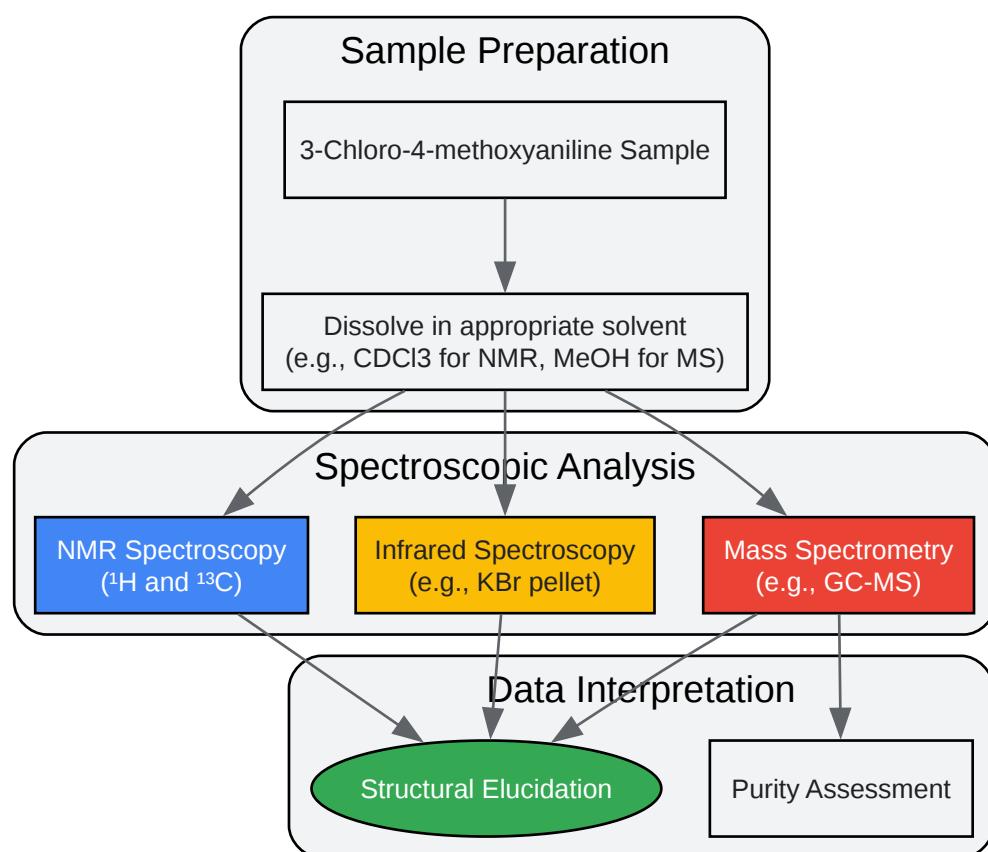
- Sample Preparation: Dissolve 5-10 mg of **3-Chloro-4-methoxyaniline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Filter the solution into an NMR tube if any particulate matter is present.
- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the amine protons. The aromatic protons will exhibit splitting patterns influenced by the chloro, methoxy, and amino substituents.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule.^[7] The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the compound (1-10 $\mu\text{g/mL}$) in a volatile solvent like methanol or acetonitrile.
- Analysis: For Gas Chromatography-Mass Spectrometry (GC-MS), use an electron ionization (EI) source. The mass spectrum will show a molecular ion peak (M^+) and a characteristic $[\text{M}+2]^+$ peak with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.^[2]
- Fragmentation: Common fragmentation patterns for aromatic amines include the loss of neutral molecules. The molecular ion of **3-Chloro-4-methoxyaniline** would be expected to undergo fragmentation, leading to characteristic daughter ions that can be used for structural confirmation.^[8]

Infrared (IR) Spectroscopy:

- Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared on a salt plate.
- Analysis: The IR spectrum will show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and methoxy group, C=C stretching for the aromatic ring, C-O stretching for the ether linkage, and a C-Cl stretching vibration.



[Click to download full resolution via product page](#)

Workflow for spectroscopic analysis.

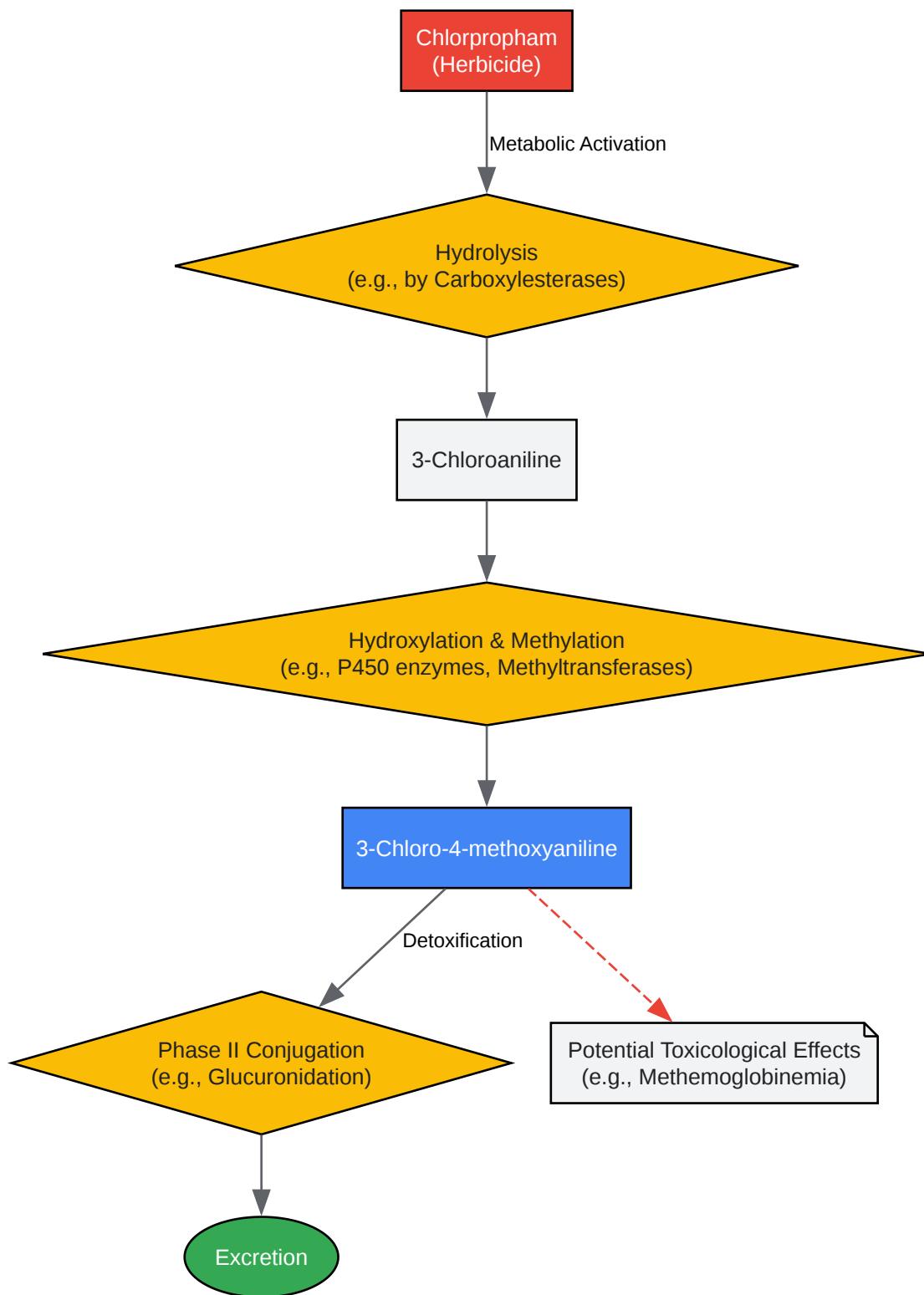
Metabolism and Toxicological Pathways

3-Chloro-4-methoxyaniline is a known metabolite of the herbicide chlorpropham. Understanding its formation and potential biological activity is crucial for toxicological

assessment.

Metabolic Pathway of Chlorpropham: Chlorpropham is metabolized in various organisms, including plants and microbes, through hydrolysis to yield 3-chloroaniline. While **3-Chloro-4-methoxyaniline** is also a recognized metabolite, the exact enzymatic pathway for the methoxy group addition in conjunction with the chloroaniline structure is a subject of specific metabolic studies. Generally, aniline derivatives can undergo various biotransformations.

Toxicology: As a substituted aniline, **3-Chloro-4-methoxyaniline** is expected to have toxicological properties characteristic of this class of compounds. It is classified as harmful if swallowed.^{[1][9]} The primary toxic effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.^[9] The metabolism of chloroanilines can lead to the formation of reactive intermediates that may exert toxic effects.



[Click to download full resolution via product page](#)

Metabolic pathway of Chlorpropham to **3-Chloro-4-methoxyaniline**.

Reactivity and Stability

- Stability: The compound is generally stable under normal conditions. However, like many anilines, it may be sensitive to prolonged exposure to air and light, which can cause it to darken.[5]
- Incompatibilities: **3-Chloro-4-methoxyaniline** is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5]
- Hazardous Decomposition: When heated to decomposition, it may release toxic fumes of nitrogen oxides (NO_x), carbon oxides, and hydrogen chloride gas.[3]

Safety and Handling

Hazard Classification:

- GHS Classification: Acute Toxicity, Oral (Category 4).[1] The signal word is "Warning" with the hazard statement H302: Harmful if swallowed.[4][9]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.[9]
- Skin Protection: Use impervious clothing and protective gloves.[9]
- Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable particulate respirator (e.g., N95).[4]

Handling and Storage:

- Handling: Avoid breathing dust and contact with skin and eyes. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [6][9]
- Storage: Store in a cool, dry, and well-ventilated place. Keep containers securely sealed. Store separately from incompatible materials and food raw materials.[3]

Conclusion

3-Chloro-4-methoxyaniline is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry reactions, and its characterization can be thoroughly performed using modern spectroscopic techniques. As a metabolite of the herbicide chlorpropham, its environmental fate and toxicological profile are of significant interest. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this compound, ensuring its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-Chloro-4-methoxyaniline 97 5345-54-0 [sigmaaldrich.com]
- 6. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Chloro-4-methoxyaniline(5345-54-0) 13C NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 3-Chloro-4-methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1194202#physicochemical-properties-of-3-chloro-4-methoxyaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com